[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
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Overview
Description
[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C13H13BClNO3 It is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a chlorine atom, a methyl group, and a pyridin-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Arylboronic Acid: The arylboronic acid can be synthesized via the hydroboration of an appropriate aryl halide precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the arylboronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Phenol: Formed from the oxidation of the boronic acid group.
Boronate Ester: Formed from the reduction of the boronic acid group.
Substituted Derivatives: Formed from the substitution of the chlorine atom.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in organic synthesis.
Protective Groups: Boronic acids can serve as protective groups for diols in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The arylboronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyridin-3-ylmethoxy group.
2-Methylphenylboronic Acid: Similar structure but lacks the chlorine and pyridin-3-ylmethoxy groups.
Uniqueness:
- The presence of the pyridin-3-ylmethoxy group provides additional functionality and potential for further derivatization.
- The chlorine atom on the phenyl ring allows for selective substitution reactions.
This detailed article provides a comprehensive overview of [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPIUOLAHBTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)OCC2=CN=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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